

Application Notes and Protocols: Oxazine 170 Perchlorate for Single-Molecule Spectroscopy

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Compound of Interest

Compound Name: Oxazine 170 perchlorate

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Introduction

Oxazine 170 perchlorate is a fluorescent dye belonging to the oxazine family, known for its deep-red emission and excellent photostability.[1] These characteristics make it a valuable tool in various fluorescence-based applications, including as a laser dye and for fluorescence imaging.[1] In the realm of advanced microscopy, Oxazine 170 and other oxazine dyes are particularly well-suited for single-molecule spectroscopy (SMS) and super-resolution microscopy.[2][3] This is due to their ability to function as efficient single-molecule switches, where their fluorescence can be turned 'on' and 'off' by manipulating the local redox environment.[2][3][4] This controlled photoswitching is fundamental to techniques that overcome the diffraction limit of light, enabling the visualization of cellular structures and molecular interactions with unprecedented detail.[2]

These application notes provide a summary of the key photophysical properties of **Oxazine 170 perchlorate**, along with detailed protocols for its use in single-molecule spectroscopy experiments.

Photophysical Properties of Oxazine 170 Perchlorate

The performance of a fluorophore in single-molecule applications is critically dependent on its photophysical parameters. The following table summarizes the key quantitative data for **Oxazine 170 perchlorate**, providing a reference for experimental design and data interpretation.

Property	Value	Solvent	Reference
Absorption Maximum (λ_{max})	621 nm	Ethanol	[5]
613.25 nm	Methanol	[6]	
624 nm	Not Specified		
Emission Maximum	648 nm	Ethanol	[5]
645 nm	Not Specified	[7][8]	
Molar Extinction Coefficient (ϵ)	83,000 cm ⁻¹ M ⁻¹	Methanol (at 613.3 nm)	[6][9]
Fluorescence Quantum Yield (Φ)	0.63	Methanol	[5][6][9]
Excitation Wavelength Range	300 - 550 nm	Not Specified	[7][8]
Melting Point	260 °C (decomposes)	Not Applicable	

Experimental Protocols

Protocol 1: Preparation of Oxazine 170 Perchlorate Stock Solution

This protocol describes the preparation of a concentrated stock solution of **Oxazine 170 perchlorate**, which can be further diluted for various single-molecule spectroscopy applications.

Materials:

- **Oxazine 170 perchlorate** powder

- Anhydrous dimethyl sulfoxide (DMSO) or methanol
- Microcentrifuge tubes
- Vortex mixer
- Pipettes and sterile, nuclease-free tips

Procedure:

- Weighing: Carefully weigh out a precise amount of **Oxazine 170 perchlorate** powder in a microcentrifuge tube.
- Dissolving: Add the appropriate volume of anhydrous DMSO or methanol to achieve a desired stock concentration (e.g., 1-10 mM).
- Mixing: Vortex the solution thoroughly until the dye is completely dissolved. Gentle warming may be applied if necessary.
- Storage: Store the stock solution in a light-protected container at -20°C. For long-term storage, aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.

Protocol 2: Single-Molecule Imaging with Redox-Mediated Switching

This protocol outlines a general procedure for performing single-molecule imaging using **Oxazine 170 perchlorate**, leveraging a reducing and oxidizing system (ROXS) to induce photoswitching. This method is central to many super-resolution microscopy techniques.

Materials:

- **Oxazine 170 perchlorate** labeled sample (e.g., proteins, DNA) immobilized on a microscope slide or coverslip
- Imaging buffer (e.g., PBS or a buffer appropriate for the biological sample)
- Reducing Agent: Ascorbic acid (AA) or Trolox

- Oxidizing Agent: Methyl viologen (MV) or oxygen (present in the buffer)
- Oxygen Scavenging System (optional, for anaerobic conditions): Glucose oxidase and catalase, or pyranose oxidase
- Total Internal Reflection Fluorescence (TIRF) microscope equipped with a suitable laser for excitation (e.g., 640 nm) and a sensitive EMCCD or sCMOS camera.

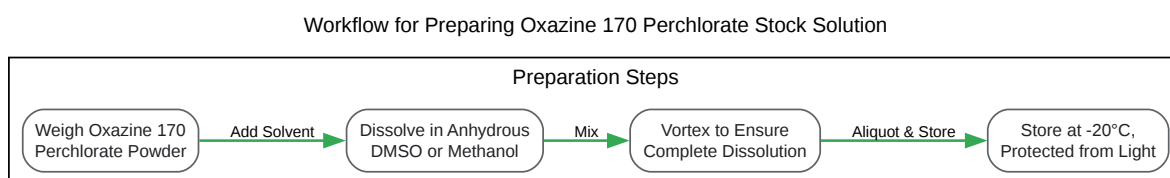
Procedure:

- Sample Preparation: Immobilize the Oxazine 170-labeled molecules on a passivated glass surface to minimize non-specific binding.
- Imaging Buffer Preparation: Prepare the imaging buffer containing the desired concentrations of the reducing and oxidizing agents. The optimal concentrations will need to be empirically determined but typical starting points are in the micromolar to millimolar range. For experiments requiring an oxygen-depleted environment, add the oxygen scavenging system to the buffer immediately before use.
- Microscope Setup:
 - Mount the sample on the TIRF microscope.
 - Focus on the sample plane.
 - Set the excitation laser to an appropriate power density (e.g., 1-2 kW/cm²).^[2]
- Image Acquisition:
 - Begin acquiring a time-series of images (a movie).
 - The Oxazine 170 molecules will appear to "blink" as they are switched between fluorescent (on) and dark (off) states by the redox environment.
- Data Analysis:
 - Process the acquired movie using single-molecule localization software. This software identifies the precise location of each individual "blink" and reconstructs a super-resolved

image from these localizations.

Experimental Workflows and Diagrams

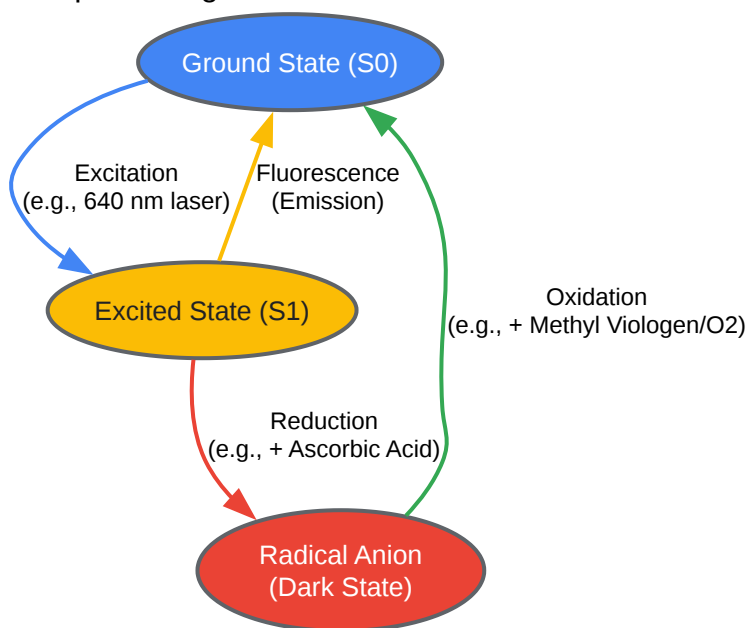
The following diagrams illustrate the key processes involved in utilizing **Oxazine 170 perchlorate** for single-molecule spectroscopy.



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Caption: Workflow for preparing **Oxazine 170 Perchlorate** stock solution.

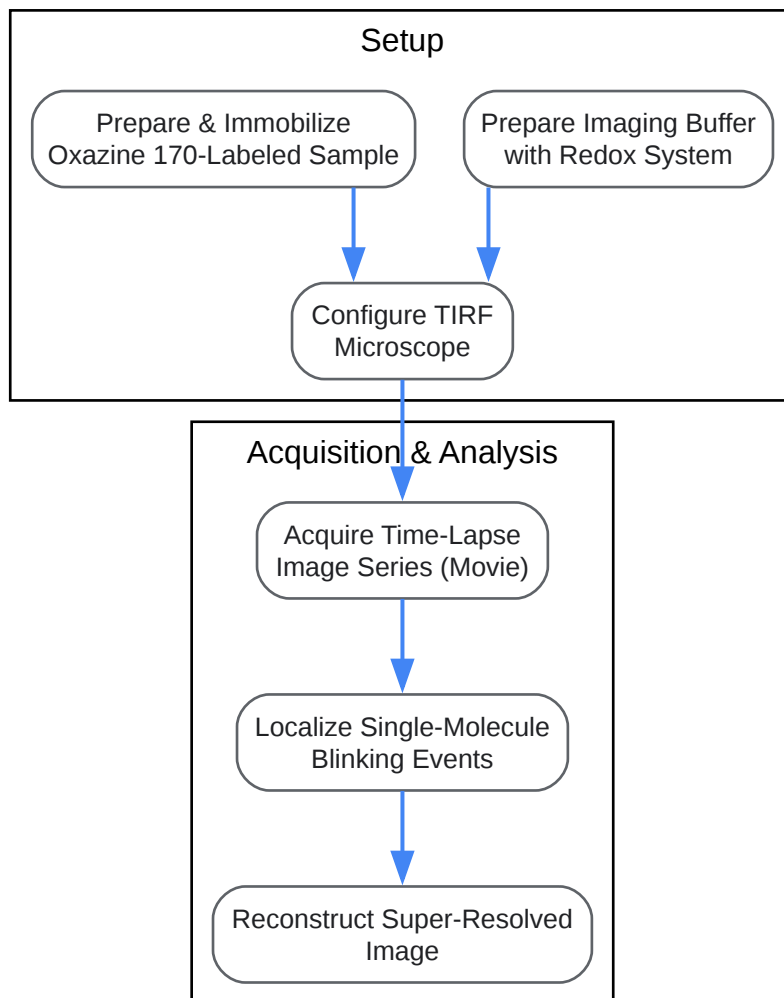
Conceptual Diagram of Redox-Mediated Photoswitching



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Caption: Conceptual diagram of redox-mediated photoswitching for an oxazine dye.

Experimental Workflow for Single-Molecule Localization Microscopy



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Caption: Workflow for single-molecule localization microscopy using Oxazine 170.

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